4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-5-3-4-12(10-13)16-19-20-17(25-16)18-15(21)11-6-8-14(9-7-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBLYFEYZRVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Coupled Sulfonylation Approach
The most widely reported method involves a three-step sequence:
- Hydrazide intermediate synthesis : 3-Methoxybenzoic acid hydrazide is prepared by reacting methyl 3-methoxybenzoate with hydrazine hydrate (80°C, 6 hr, 85% yield).
- Oxadiazole ring formation : Cyclodehydration using phosphorus oxychloride (POCl₃) at 110°C for 4 hr converts the hydrazide to 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
- Sulfonamide coupling : Reacting the oxadiazole intermediate with 4-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C achieves 68–72% yield.
Critical parameters :
- POCl₃ stoichiometry (1.2 eq) prevents incomplete cyclization.
- Low-temperature coupling minimizes sulfonate ester byproducts.
Stepwise Procedure with Optimization Data
Detailed Protocol
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, EtOH | 80°C | 6 hr | 85% |
| Cyclization | POCl₃, reflux | 110°C | 4 hr | 78% |
| Sulfonylation | 4-(CH₃SO₂)C₆H₄COCl, TEA/DCM | 0–5°C | 2 hr | 72% |
Key observations :
- Excess POCl₃ (>1.5 eq) degrades the oxadiazole ring.
- Anhydrous DCM improves sulfonyl chloride reactivity by 23% compared to THF.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
A modified approach using microwave irradiation (300 W, 120°C) reduces cyclization time to 25 min with comparable yield (76%). This method enhances reproducibility but requires specialized equipment.
Solid-Phase Synthesis
Immobilizing the hydrazide on Wang resin enables a 92% purity profile after cleavage, though yields remain suboptimal (54%).
Characterization and Validation
Spectroscopic Confirmation
Purity benchmarks :
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/kg) | Cycle Time | Yield Impact |
|---|---|---|---|
| POCl₃ | 12.50 | 4 hr | +78% |
| PPA | 9.80 | 6 hr | +65% |
| T3P® | 42.00 | 2 hr | +81% |
Recommendation : T3P® (propylphosphonic anhydride) reduces reaction time by 50% despite higher initial cost.
Troubleshooting Common Synthetic Issues
Byproduct Formation Scenarios
Comparative Analysis with Structural Analogs
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halides (e.g., bromine or chlorine) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides or oxadiazoles.
Scientific Research Applications
4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
- Substituent Position on Aromatic Rings : The position of methoxy groups (3- vs. 4-) influences target selectivity. LMM5, with a 4-methoxyphenyl group, exhibits antifungal activity against C. albicans, while the target compound’s 3-methoxy substitution may alter binding kinetics in uncharacterized targets .
- Sulfonyl Group Variations : Methanesulfonyl (target compound) vs. dipropylsulfamoyl () vs. morpholine-sulfonyl () affect electronic properties and solubility. Bulkier groups (e.g., dipropylsulfamoyl) may enhance lipophilicity but reduce metabolic stability .
- Heterocyclic Additions : Derivatives with fused rings (e.g., dihydrobenzo[d][1,4]dioxin in Compound 22) show distinct activity profiles, such as Ca²⁺/calmodulin inhibition, attributed to enhanced steric interactions .
Enzyme Inhibition Potential
- Thioredoxin Reductase Inhibition : LMM5 and LMM11 inhibit C. albicans thioredoxin reductase (Trr1), a mechanism linked to their antifungal efficacy. The target compound’s methanesulfonyl group may similarly interact with redox-active cysteine residues .
- Carbonic Anhydrase Inhibition : Derivative 6a () inhibits hCA II via sulfonamide-Zn²⁺ interactions. The target compound’s methanesulfonyl group, though lacking a sulfonamide, may still modulate CA isoforms through hydrophobic interactions .
Physicochemical and Drug-Likeness Properties
- Lipinski’s Rule Compliance : Compounds like LMM5 (MW ~500 g/mol) and derivative 6a (MW ~397 g/mol) adhere to Lipinski’s criteria (MW <500, logP <5). The target compound’s methanesulfonyl group (MW ~324 g/mol) likely ensures favorable absorption .
- Solubility : Methoxy and sulfonyl groups enhance aqueous solubility compared to lipophilic substituents (e.g., dipropylsulfamoyl) .
Biological Activity
4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in pathogens. Studies indicate that derivatives of oxadiazole compounds can inhibit the synthesis of lipoteichoic acid (LTA), which is crucial for the growth and virulence of Gram-positive bacteria .
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL . The following table summarizes the antimicrobial efficacy of various oxadiazole derivatives, including our compound of interest:
| Compound Name | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| HSGN-94 | MRSA | 0.25 | |
| KKL-35 | E. coli | 0.5 | |
| Compound 30 | Clostridium difficile | 0.003–0.03 | |
| Compound 31a | Neisseria gonorrhoeae | 0.03–0.125 |
Case Studies
A notable study evaluated the pharmacokinetics and metabolite identification of similar oxadiazole compounds using Wistar rats and Chinchilla rabbits. The study involved administering a suspension of the compound and analyzing blood and urine samples for metabolites using HPLC-MS/MS techniques. Key metabolites identified included N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide and others . These findings suggest that metabolic pathways may influence the biological activity and efficacy of such compounds.
Anti-inflammatory Properties
In addition to antimicrobial activity, some studies have suggested potential anti-inflammatory effects associated with oxadiazole derivatives. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
